2-Propyl-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFSMHRFRREQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408578 | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92013-10-0 | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Propyl-1-indanone: A Technical Guide

Molecular Structure and Spectroscopic Overview

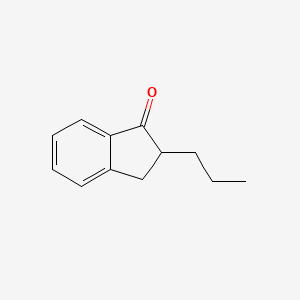

2-Propyl-1-indanone possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring containing a ketone and a propyl substituent at the alpha position. This arrangement of functional groups and aliphatic chains gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous structures, the following sections predict the ¹H and ¹³C NMR spectra of this compound.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H4, H5, H6, H7) | 7.2 - 7.8 | Multiplets (m) | 4H |

| C2-H | 2.6 - 2.9 | Multiplet (m) | 1H |

| C3-H₂ | 2.9 - 3.4 | Multiplets (m) | 2H |

| Propyl-CH₂ (C8) | 1.4 - 1.8 | Multiplet (m) | 2H |

| Propyl-CH₂ (C9) | 1.2 - 1.6 | Sextet (sxt) | 2H |

| Propyl-CH₃ (C10) | 0.9 - 1.1 | Triplet (t) | 3H |

Interpretation and Rationale:

-

Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring will appear as a complex set of multiplets in the downfield region, typical for aromatic systems. The proton adjacent to the carbonyl group (H7) is expected to be the most deshielded.

-

Aliphatic Protons (C2-H, C3-H₂): The protons on the five-membered ring are diastereotopic and will exhibit complex splitting patterns. The benzylic protons at C3 will likely appear as two separate multiplets. The methine proton at C2, being adjacent to the carbonyl and the propyl group, will also be a multiplet.

-

Propyl Group Protons (0.9 - 1.8 ppm): The propyl group will show characteristic signals in the upfield region. The terminal methyl group (C10) is expected to be a triplet due to coupling with the adjacent methylene group. The two methylene groups (C8 and C9) will likely appear as complex multiplets due to coupling with each other and the C2 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 205 - 210 |

| Quaternary Aromatic (C3a, C7a) | 135 - 155 |

| Aromatic CH (C4, C5, C6, C7) | 124 - 136 |

| C2 | 45 - 50 |

| C3 | 35 - 40 |

| Propyl-CH₂ (C8) | 30 - 35 |

| Propyl-CH₂ (C9) | 20 - 25 |

| Propyl-CH₃ (C10) | 13 - 15 |

Interpretation and Rationale:

-

Carbonyl Carbon (205 - 210 ppm): The ketone carbonyl carbon is the most deshielded and will appear far downfield, which is highly characteristic.[1]

-

Aromatic Carbons (124 - 155 ppm): The six carbons of the benzene ring will resonate in this region. The two quaternary carbons (C3a and C7a) will be further downfield compared to the protonated carbons.[1]

-

Aliphatic Carbons (13 - 50 ppm): The carbons of the five-membered ring and the propyl side chain will appear in the upfield region. The chemical shifts are influenced by their proximity to the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl stretch.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) Stretch | 1705 - 1725 | Strong, Sharp |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium-Strong |

| C=C (Aromatic) Stretch | 1450 - 1600 | Medium, Multiple Bands |

Interpretation and Rationale:

-

C=O Stretch (1705 - 1725 cm⁻¹): This will be the most prominent peak in the spectrum, characteristic of a conjugated ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretches (2850 - 3100 cm⁻¹): The peaks just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the aliphatic portions, while the peaks just above 3000 cm⁻¹ are from the sp² C-H bonds of the aromatic ring.

-

C=C Stretches (1450 - 1600 cm⁻¹): These absorptions are due to the vibrations of the carbon-carbon bonds within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Key Fragments:

-

Molecular Ion (M⁺): m/z = 174. This corresponds to the molecular weight of this compound (C₁₂H₁₄O).

-

[M - C₃H₇]⁺: m/z = 131. Loss of the propyl group via alpha-cleavage is a highly probable fragmentation pathway.

-

[M - CO]⁺: m/z = 146. Loss of carbon monoxide is a common fragmentation for cyclic ketones.

-

Tropylium Ion: m/z = 91. A common fragment for compounds containing a benzyl group, formed through rearrangement.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

Experimental Protocols

The following are standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher FT-NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse sequence, typically with 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (ATR)

-

Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.[1]

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC):

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Use a temperature gradient to separate the components of the sample, with the final temperature high enough to elute the compound of interest.

-

-

Mass Spectrometry (MS):

-

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

References

-

Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. Available at: [Link]

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra: 2-ethyl-1-indanone. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Propyl-1-indanone: Properties, Synthesis, and Applications

Introduction

In the landscape of medicinal chemistry and materials science, the indanone scaffold represents a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1][2] 2-Propyl-1-indanone, a derivative of this important class, is a molecule of significant interest for researchers, scientists, and professionals in drug development. Its unique combination of a rigid bicyclic core and a flexible alkyl substituent at the C2 position provides a versatile platform for the synthesis of novel therapeutic agents and functional materials.

This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, synthesis, and potential applications. The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-propyl-2,3-dihydroinden-1-one | N/A |

| CAS Number | 92013-10-0 | N/A |

| Molecular Formula | C₁₂H₁₄O | N/A |

| Molecular Weight | 174.24 g/mol | N/A |

| Boiling Point | 65 °C at 0.07 mmHg | [3] (from ChemicalBook) |

| Density | 1.023 g/mL at 25 °C | [3] (from ChemicalBook) |

| Refractive Index | n20/D 1.537 | [3] (from ChemicalBook) |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data.

Based on the structure of this compound and spectral data from analogous compounds like 2-ethyl-1-indanone, the following NMR signals can be predicted.[4][5]

-

¹H NMR (predicted):

-

Aromatic Protons (4H): Multiple signals in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring. The exact splitting patterns will be complex due to their distinct chemical environments.

-

CH₂ of Indanone Ring (2H): Two sets of doublets of doublets (a doublet of doublets for each diastereotopic proton) in the range of δ 2.8-3.5 ppm, coupled to each other and the C2 proton.

-

CH at C2 (1H): A multiplet in the range of δ 2.5-3.0 ppm, coupled to the adjacent CH₂ protons of the indanone ring and the CH₂ of the propyl group.

-

Propyl Group (7H):

-

CH₂ adjacent to C2: A multiplet around δ 1.4-1.8 ppm.

-

CH₂ of propyl chain: A multiplet around δ 1.2-1.5 ppm.

-

CH₃ of propyl chain: A triplet around δ 0.9 ppm.

-

-

-

¹³C NMR (predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-210 ppm.

-

Aromatic Carbons (6C): Multiple signals between δ 120-155 ppm. The quaternary carbons will be distinct from the protonated carbons.

-

CH at C2: A signal around δ 45-55 ppm.

-

CH₂ of Indanone Ring: A signal around δ 30-40 ppm.

-

Propyl Group Carbons (3C): Signals in the aliphatic region, typically between δ 10-40 ppm.

-

The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the carbonyl group.[6]

-

C=O Stretch: A prominent peak in the range of 1700-1740 cm⁻¹, indicative of a conjugated ketone.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[7][8]

-

Molecular Ion (M⁺): A peak at m/z = 174.

-

Key Fragmentation Pathways:

-

Loss of the propyl group (C₃H₇•): A significant peak at m/z = 131, resulting from the cleavage of the C2-propyl bond.

-

Loss of an ethyl radical (C₂H₅•) from the propyl group: A peak at m/z = 145.

-

Further fragmentation of the indanone core: Peaks corresponding to the benzoyl cation (m/z = 105) and other fragments are also possible.

-

PART 2: Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the alkylation of ketones. The most direct route involves the alkylation of 1-indanone.

Experimental Protocol: Synthesis via Alkylation of 1-Indanone

This protocol describes a general procedure for the α-alkylation of 1-indanone to yield this compound. The choice of a strong, non-nucleophilic base is crucial to ensure complete enolate formation and minimize side reactions.

Materials:

-

1-Indanone

-

1-Iodopropane (or 1-bromopropane)

-

Lithium diisopropylamide (LDA) solution (in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Enolate Formation: Dissolve 1-indanone (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF to the cooled 1-indanone solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add 1-iodopropane (1.2 eq) to the dropping funnel and add it dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound via enolate alkylation.

Reactivity of the Indanone Core

The chemical reactivity of this compound is primarily dictated by the carbonyl group and the adjacent α-protons. Key reactions include:

-

Reduction of the Carbonyl: The ketone can be reduced to the corresponding alcohol (2-propyl-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reactions at the α-Carbon: The remaining α-proton can be removed under strongly basic conditions, allowing for further functionalization.

-

Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and related derivatives.

PART 3: Applications in Research and Drug Development

The indanone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][2][3] While specific studies on this compound are limited, its structural features suggest significant potential in several therapeutic areas.

Potential Therapeutic Applications

-

Anti-inflammatory Agents: Many indanone derivatives, particularly 2-benzylidene-1-indanones, have shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] The 2-propyl substituent can be a starting point for creating more complex derivatives with enhanced anti-inflammatory properties.

-

Anticancer Activity: The indanone core is present in several compounds with cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell survival and apoptosis.

-

Neuroprotective Agents: The most famous indanone-containing drug is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] This highlights the potential of the indanone scaffold in the design of new agents for neurodegenerative disorders.

-

Antimicrobial and Antiviral Properties: Various indanone derivatives have been reported to possess antibacterial, antifungal, and antiviral activities.[3]

Conceptual Signaling Pathway Inhibition:

Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.

PART 4: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a comprehensive safety assessment can be made based on data for related alkyl cyclic ketones and the indanone core.[10][11]

-

Toxicological Profile: Alkyl cyclic ketones generally exhibit low acute toxicity.[11] However, as with any chemical, unnecessary exposure should be avoided. The toxicological properties of this compound have not been thoroughly investigated.[12]

-

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its straightforward preparation and the versatile reactivity of the indanone core make it an attractive starting material for creating diverse molecular libraries. The established biological activities of the broader indanone class provide a strong rationale for the exploration of this compound and its derivatives as potential therapeutic agents. This guide serves as a foundational resource for researchers, providing the necessary technical information to handle, synthesize, and innovate with this promising chemical entity.

References

-

Jasińska, L., & Woliński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 484–511. [Link]

-

Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. (n.d.). 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 89, 24. [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

Intrepid Coatings. (2016). Safety Data Sheet (SDS): Methyl Propyl Ketone. [Link]

-

Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

-

Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. [Link]

-

ResearchGate. (2017). Recent developments in biological activities of indanones. [Link]

-

Siddappa, P., Patil, S. A., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 143–159. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Organic Syntheses. (n.d.). 2-Indanone. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031294). [Link]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). 2-Indanone. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

MD Topology. (n.d.). 2-Indanone. [Link]

-

Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., ... & Api, A. M. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 57, 170–183. [Link]

-

Royal Society of Chemistry. (n.d.). Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone. [Link]

-

NIST WebBook. (n.d.). 2-Bromo-1-indanone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. nmr.tamu.edu [nmr.tamu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. scienceopen.com [scienceopen.com]

- 10. fishersci.com [fishersci.com]

- 11. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Indanone - Safety Data Sheet [chemicalbook.com]

2-Propyl-1-indanone CAS number and molecular weight

An In-Depth Technical Guide to 2-Propyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and the broader context of the indanone scaffold in therapeutic applications.

Core Molecular Identifiers and Properties

This compound, also known as 2-propyl-2,3-dihydroinden-1-one, is a substituted indanone.[1] Its core identifiers and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 92013-10-0 | [2][3] |

| Molecular Formula | C12H14O | [1][4] |

| Molecular Weight | 174.24 g/mol | [1][4] |

| Boiling Point | 65 °C at 0.07 mmHg | [4] |

| Density | 1.023 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.537 | [4] |

| Flash Point | 113 °C | [4] |

Synthesis of Indanone Scaffolds

The synthesis of indanones is a well-established area of organic chemistry, with numerous methods developed to access this versatile scaffold. While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the general strategies for creating substituted indanones can be adapted.

One common approach involves the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[5][6] For this compound, this would conceptually start from 3-phenylhexanoic acid. The cyclization is typically promoted by a strong acid catalyst.

Another versatile method is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone.[5] This method is particularly useful for accessing substituted indanones.

A general workflow for a plausible synthesis route is depicted below. The choice of starting materials and reagents is critical for achieving the desired substitution pattern and yield.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol for a General Indanone Synthesis (by Analogy)

-

Oxidation of Indene: In a three-necked flask, indene is added dropwise to a solution of formic acid and hydrogen peroxide, maintaining the temperature at 35-40°C.[7] This reaction forms the monoformate of 1,2-indanediol.

-

Hydrolysis and Dehydration: The crude monoformate is then added to a boiling solution of dilute sulfuric acid.[7]

-

Steam Distillation: The mixture is steam distilled to yield 2-indanone, which crystallizes in the distillate.[7]

-

Isolation and Drying: The crystalline product is collected by filtration and dried in a vacuum desiccator.[7]

This protocol highlights the types of chemical steps—oxidation, hydrolysis, and dehydration/rearrangement—that are fundamental to the synthesis of indanones. The introduction of the propyl group at the 2-position would require a different starting material or a subsequent alkylation step.

The Indanone Scaffold in Drug Development

Indanone derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[8][9] This has led to their investigation and use in various therapeutic areas.

-

Anticancer Activity: Certain indanone derivatives have demonstrated antiproliferative effects against various cancer cell lines.[5][10] One mechanism of action involves the inhibition of tubulin polymerization, which disrupts the cell cycle and leads to apoptosis.[10]

-

Anti-inflammatory Properties: Derivatives of 2-benzylidene-1-indanone have been synthesized and evaluated for their anti-inflammatory activity, showing potential for treating conditions like acute lung injury.[11]

-

Neuroprotective Effects: The indanone moiety is a core component of Donepezil, a key drug used in the treatment of Alzheimer's disease.[8][9] This highlights the potential of the indanone scaffold in developing agents for neurodegenerative disorders.

-

Antimicrobial and Antiviral Applications: The broad biological activity of indanones extends to their potential use as antimicrobial and antiviral agents.[5][8]

The diverse biological activities of indanone derivatives underscore the importance of synthesizing and characterizing new analogues, such as this compound, for potential drug discovery applications.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemical-label.com [chemical-label.com]

- 3. This compound, 98 CAS#: 92013-10-0 [m.chemicalbook.com]

- 4. This compound, 98 CAS#: 92013-10-0 [amp.chemicalbook.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scienceopen.com [scienceopen.com]

A Technical Guide to the Solubility of 2-Propyl-1-indanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility of 2-Propyl-1-indanone, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this guide employs a multifaceted approach, combining physicochemical property analysis, solubility data of structural analogs, and theoretical predictive models. We will explore the molecular characteristics of this compound that govern its solubility and provide a framework for estimating its behavior in a range of common organic solvents. This document is intended to be a valuable resource for researchers in drug development and process chemistry, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Significance of this compound and Its Solubility

This compound is a derivative of indanone, a versatile scaffold that is a cornerstone in the synthesis of various pharmaceutical agents, particularly in the development of treatments for neurodegenerative diseases[1]. The indanone core is a key structural feature in several approved drugs, highlighting its pharmacological importance[2]. The propyl substitution at the 2-position modifies the molecule's lipophilicity and steric profile, influencing its reactivity and, crucially, its solubility.

Understanding the solubility of this compound in organic solvents is paramount for its practical application in drug development. Solubility dictates the choice of solvents for chemical synthesis, purification through crystallization, and formulation of the final active pharmaceutical ingredient (API). Inefficient solvent selection can lead to low reaction yields, impurities, and difficulties in downstream processing, ultimately impacting the economic viability and timeline of drug development projects.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Boiling Point | 65 °C at 0.07 mmHg | [3] |

| Density | 1.023 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.537 | [3] |

The structure of this compound features a bicyclic system with a polar ketone group and a nonpolar propyl chain. This amphiphilic nature suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents.

Qualitative Solubility Profile and Insights from Structural Analogs

General Principles:

Ketones, as a class of organic compounds, are generally soluble in a wide array of organic solvents[4]. The presence of the carbonyl group allows for dipole-dipole interactions with polar solvents. The fused benzene ring and the propyl group contribute to the molecule's nonpolar character, promoting solubility in less polar and nonpolar solvents.

Insights from Analogs:

-

1-Indanone: The parent compound is described as being more soluble in organic solvents like ethanol and ether compared to water[5][6]. This suggests that the indanone core itself has a favorable interaction with common organic solvents.

-

2-Methyl-1-indanone: This closer analog is reported to be soluble in organic solvents such as ethanol, benzene, and dimethylformamide, but insoluble in water[7].

-

4-Methyl-1-indanone: Product documentation indicates that this isomer is at least slightly soluble in chloroform and methanol[8].

Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of common organic solvents, including alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), ketones (acetone), esters (ethyl acetate), and halogenated hydrocarbons (dichloromethane, chloroform). The presence of the propyl group, being larger than the methyl group, is expected to enhance its solubility in less polar solvents compared to its methyl-substituted counterpart.

Theoretical Prediction of Solubility: A Practical Approach

In the absence of experimental data, theoretical models provide a powerful tool for estimating the solubility of this compound.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) concept is a widely used method to predict the miscibility of a solute in a solvent. It is based on the principle that "like dissolves like." The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from intermolecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the 3D Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

Estimating HSP for this compound:

Since experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods. Various software packages and online tools can perform these calculations based on the molecular structure.

Workflow for Predicting Solubility using HSP:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility[9][10]. These models are often developed using machine learning algorithms trained on large datasets of experimental solubility data[2].

A typical QSPR model for solubility prediction would use a set of molecular descriptors calculated from the structure of this compound as input. These descriptors can include:

-

Topological indices

-

Geometrical descriptors (e.g., molecular surface area, volume)

-

Electronic descriptors (e.g., dipole moment)

-

Constitutional descriptors (e.g., molecular weight, number of rotatable bonds)

Numerous commercial and academic software packages are available for QSPR-based solubility prediction[5][11][12].

Logical Relationship for QSPR-based Prediction:

Caption: Logical flow for QSPR-based solubility prediction.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, experimental verification is the gold standard. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or incubator should be used.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

-

Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield the same concentration.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

While direct experimental solubility data for this compound remains elusive in the public domain, a comprehensive understanding of its likely behavior in organic solvents can be achieved through a combination of physicochemical analysis, comparison with structural analogs, and the application of theoretical predictive models.

Key Takeaways:

-

This compound is expected to be soluble in a wide range of common organic solvents due to its amphiphilic nature.

-

The propyl group likely enhances its solubility in less polar solvents compared to smaller alkyl-substituted indanones.

-

Hansen Solubility Parameters and QSPR models offer powerful, readily accessible methods for predicting solubility and guiding solvent selection in the absence of experimental data.

-

For critical applications, the shake-flask method coupled with HPLC analysis provides a reliable means of obtaining accurate thermodynamic solubility data.

It is recommended that researchers leverage the predictive models discussed in this guide for initial solvent screening, followed by targeted experimental verification for the most promising candidates. This integrated approach will facilitate the efficient and effective use of this compound in pharmaceutical research and development.

References

-

Chemaxon. (n.d.). Solubility Prediction. Chemaxon. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Retrieved from [Link]

-

Nguyen, B. (n.d.). CAUSol solubility prediction tool: Part 1. Bao Nguyen Research Group. Retrieved from [Link]

-

Sciencemadness.org. (2015, February 9). Software to predict solubility of chemicals in organic solvents?. Sciencemadness.org. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Rowan. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indanone. Solubility of Things. Retrieved from [Link]

-

Jouyban, A. (2008). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Retrieved from [Link]

-

Li, M., et al. (2020). Solubility and thermodynamic analysis of musk ketone in four binary solvents from T = (273.15 to 313.15) K. ResearchGate. Retrieved from [Link]

-

ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Retrieved from [Link]

-

Yan, A., & Gasteiger, J. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. Retrieved from [Link]

-

Buzzi, S. (2023). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. OpenOChem Learn. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of 1-Indanone in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

-

Dearden, J. C. (2021). Predicting aqueous solubility by QSPR modeling. PubMed. Retrieved from [Link]

-

Duprat de Paule, S., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

-

ChemRxiv. (2023). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. ChemRxiv. Retrieved from [Link]

-

Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Pirika. Retrieved from [Link]

- Hansen, C. M. (2000). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. CRC Press.

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Retrieved from [Link]

-

Abraham, M. H., et al. (2014). QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge. International Journal of Molecular Sciences. Retrieved from [Link]

-

Li, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Nature Communications. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-methyl-1-indanone. ChemBK. Retrieved from [Link]

-

Sroka, Z., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2024, August 1). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. Retrieved from [Link]

-

Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

-

Sroka, Z., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]

Sources

- 1. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]

- 2. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Indanone | 83-33-0 [amp.chemicalbook.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chemaxon.com [chemaxon.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Predicting Solubility | Rowan [rowansci.com]

Unlocking the Therapeutic Potential of 2-Substituted-1-Indanone Derivatives

An In-Depth Technical Guide:

A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Future Drug Development

Introduction: The 1-Indanone Scaffold as a Privileged Core in Medicinal Chemistry

The 1-indanone nucleus, a bicyclic ketone, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The versatility of the 1-indanone core is exemplified by its presence in a range of natural products and clinically significant pharmaceuticals.[1] Perhaps the most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease, which features a substituted indanone moiety.[3][4]

The true potential of this scaffold is unlocked through targeted chemical modification. Substitution at the C2 position is a particularly powerful strategy for modulating biological activity. Introducing substituents at this position can create an exocyclic double bond, as seen in 2-benzylidene derivatives, which extends conjugation and introduces geometric constraints. Alternatively, it can generate a chiral center in 2-alkyl derivatives, such as the 2-propyl variant, offering opportunities for stereospecific interactions with biological targets.

This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of 2-substituted-1-indanone derivatives. While drawing heavily from the well-documented anti-inflammatory and anticancer properties of the widely studied 2-benzylidene class, we will use the 2-propyl substituent as a key point of discussion for structure-activity relationships (SAR), offering insights for researchers, scientists, and drug development professionals into designing the next generation of indanone-based therapeutics.

Core Synthesis Strategy: Accessing 2-Substituted-1-Indanone Derivatives

The creation of a diverse library of 2-substituted-1-indanone derivatives hinges on robust and versatile synthetic strategies. The most prevalent and efficient approach involves a base- or acid-catalyzed Aldol condensation (often the Claisen-Schmidt reaction) between a parent 1-indanone and a suitable aldehyde. This foundational reaction yields 2-arylidene-1-indanones. Subsequent chemical modifications, such as the reduction of the exocyclic double bond, provide access to 2-alkyl-1-indanone derivatives, including the 2-propyl variant.

The causality behind this choice of pathway is its efficiency and modularity. The parent 1-indanone and the aldehyde can both be varied independently, allowing for the rapid generation of a large matrix of derivatives for SAR studies. The final reduction step is typically high-yielding and can be achieved under standard catalytic hydrogenation conditions.

Caption: Anticancer Mechanism via Tubulin Polymerization Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44 | [5] |

| Thiazolyl Hydrazone | ITH-6 | COLO 205 (Colon) | 0.98 | [5] |

| Thiazolyl Hydrazone | ITH-6 | KM 12 (Colon) | 0.41 | [5] |

| Benzylidene Indanone | Compound 1 | MCF-7 (Breast) | ~5-10 | [6] |

Structure-Activity Relationship (SAR) Insights

For the extensively studied 2-benzylidene derivatives, substitutions on the appended benzylidene ring significantly impact activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) at different positions have been shown to modulate potency, likely by altering the electronic properties and steric fit of the molecule within the tubulin binding site. [7] Expert Insight: Replacing the large, planar 2-benzylidene group with a smaller, more flexible 2-propyl group would fundamentally alter the molecule's interaction with tubulin. While the core indanone scaffold may retain some intrinsic binding affinity, the loss of the extended aromatic system could reduce potency. However, the increased conformational flexibility and altered lipophilicity of a 2-propyl derivative could improve other drug-like properties, such as solubility or membrane permeability. This highlights a critical trade-off in drug design: optimizing for potency versus optimizing for pharmacokinetic properties. Further investigation is required to determine the net effect of such a substitution.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a self-validating system to assess the direct impact of a test compound on tubulin assembly.

Objective: To determine if a this compound derivative inhibits the polymerization of purified tubulin into microtubules.

Materials:

-

Lyophilized, purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

-

GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Positive Control: Paclitaxel (promotes polymerization), Combretastatin A-4 (inhibits polymerization)

-

Negative Control: DMSO

-

Temperature-controlled 96-well spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Methodology:

-

Reagent Preparation:

-

Reconstitute tubulin in ice-cold GTB to a final concentration of 3.0 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

-

Prepare serial dilutions of the test compound, positive controls, and negative control in GTB. The final DMSO concentration in all wells should be identical and not exceed 1%.

-

-

Assay Setup (on ice):

-

In a pre-chilled 96-well plate, add 5 µL of the appropriate compound dilution to each well.

-

Add 100 µL of the cold tubulin solution to each well.

-

Add 10 µL of GTP stock solution to each well to initiate the potential for polymerization.

-

-

Initiation and Measurement:

-

Immediately place the plate into the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.

-

-

Data Analysis:

-

Plot absorbance (OD₃₄₀) versus time for each condition.

-

The negative control (DMSO) should show a sigmoidal curve, representing normal polymerization.

-

Paclitaxel should show a faster and higher polymerization curve.

-

An effective inhibitor (like Combretastatin A-4 or a successful test compound) will show a flattened curve, indicating a lack of absorbance increase and thus, inhibition of polymerization.

-

Calculate the percentage of inhibition relative to the DMSO control at the plateau phase.

-

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. 2-Benzylidene-1-indanone derivatives have emerged as potent anti-inflammatory agents, primarily by modulating the response of immune cells like macrophages. [8][9][10]

Mechanism of Action: Suppression of Pro-inflammatory Pathways

The most common experimental model for inducing an inflammatory response in vitro uses lipopolysaccharide (LPS), a component of bacterial cell walls. LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that culminate in the production of pro-inflammatory mediators.

2-substituted-1-indanone derivatives have been shown to intervene in this process by inhibiting two key pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a master regulator of inflammation. Indanones can block the activation of NF-κB, preventing it from translocating to the nucleus and switching on the genes for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [8][11]2. MAPK (Mitogen-Activated Protein Kinase): This pathway is also crucial for producing an inflammatory response. Inhibition of MAPK signaling further suppresses the production of inflammatory mediators. [8][11] The net result is a significant reduction in the release of key cytokines that drive the inflammatory process.

Caption: Anti-inflammatory Mechanism via Inhibition of NF-κB/MAPK Pathways.

Quantitative Data: Cytokine Inhibition

The effectiveness of these compounds is measured by their ability to reduce the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.

| Compound ID | Substitution | TNF-α Inhibition (%) @ 10µM | IL-6 Inhibition (%) @ 10µM | Reference |

| 4d | 6-OH on indanone, 3',4'-diOH on benzylidene | 83.73 | 69.28 | [8][9] |

| 8f | 5,6-diMeO on indanone, 4'-OH, 3'-MeO on benzylidene | 79.29 | 81.41 | [8][9] |

Structure-Activity Relationship (SAR) Insights

SAR studies on 2-benzylidene-1-indanones have shown that the number and position of hydroxyl and methoxy groups on both the indanone and benzylidene rings are critical for anti-inflammatory activity. [8][9] Expert Insight: One study directly explored the effect of O-alkylation on the indanone ring. Etherification of hydroxyl groups with O-propyl and O-isopropyl moieties led to a marked improvement in blocking TNF-α production for several derivatives. [8][9]This is a crucial piece of evidence suggesting that the inclusion of a propyl group, even as an ether, can be beneficial for anti-inflammatory activity. This effect is likely due to an increase in lipophilicity, which may enhance cell membrane permeability and allow the compound to reach its intracellular targets (NF-κB and MAPK pathways) more efficiently. This finding provides a strong rationale for the synthesis and evaluation of this compound derivatives as potentially superior anti-inflammatory agents.

Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol provides a robust method for evaluating the anti-inflammatory potential of a test compound in a cellular context.

Objective: To quantify the inhibitory effect of a this compound derivative on the release of TNF-α and IL-6 from LPS-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

MTT reagent for cytotoxicity assessment

-

Commercially available ELISA kits for mouse TNF-α and IL-6

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO only).

-

After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group.

-

Incubate the plate for 24 hours.

-

-

Cytotoxicity Assessment (Parallel Plate):

-

It is crucial to ensure the compound is not simply killing the cells. On a parallel plate set up identically, perform an MTT assay after the 24-hour incubation to confirm that the observed reduction in cytokines is not due to cytotoxicity.

-

-

Cytokine Quantification (ELISA):

-

After 24 hours, carefully collect the cell culture supernatant from the primary plate.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions precisely.

-

-

Data Analysis:

-

Generate a standard curve for each ELISA plate.

-

Calculate the concentration of each cytokine in the samples.

-

Express the data as a percentage of inhibition compared to the LPS-only treated group.

-

Section 3: Neuroprotective Potential & Future Perspectives

The success of the indanone-based drug Donepezil firmly establishes the therapeutic relevance of this scaffold for neurodegenerative diseases. [1][4]The primary mechanism for many of these compounds is the inhibition of acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine in the brain. However, newer multi-target-directed ligands are being designed that also inhibit amyloid-beta aggregation and possess antioxidant properties. [12] While the anticancer and anti-inflammatory activities are well-documented for 2-substituted derivatives, the exploration of 2-propyl-1-indanones specifically for neuroprotection is an emerging and promising field. The structural modifications at the C2 position could influence binding to AChE or other neurological targets. [13] Future Directions and Drug Development: The 2-substituted-1-indanone scaffold is a rich source for novel drug candidates. Future research should focus on:

-

Systematic Exploration of 2-Alkyl Derivatives: A comprehensive library of 2-alkyl-1-indanones (including methyl, ethyl, propyl, and butyl variants) should be synthesized and screened against a broad panel of biological targets to fully map their therapeutic potential.

-

ADMET Profiling: Promising lead compounds must be subjected to rigorous Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies to evaluate their drug-like properties.

-

In Vivo Efficacy: Compounds that demonstrate high potency and favorable ADMET profiles in vitro must be advanced to in vivo animal models of cancer, inflammation, and neurodegeneration to validate their therapeutic efficacy.

Conclusion

The 2-substituted-1-indanone framework is a highly versatile and therapeutically promising scaffold. Extensive research has validated its potential in developing potent anticancer agents, primarily through tubulin polymerization inhibition, and effective anti-inflammatory drugs via the suppression of the NF-κB and MAPK signaling pathways. While much of the existing data is based on 2-benzylidene derivatives, structure-activity relationship studies provide a compelling rationale for the investigation of 2-alkyl variants. The this compound subclass, in particular, stands as an intriguing and underexplored area of chemical space that may offer compounds with unique pharmacological profiles, potentially balancing high potency with improved drug-like properties. This guide provides the foundational knowledge and experimental frameworks necessary for scientists to further explore and exploit this powerful chemical scaffold in the pursuit of novel therapeutics.

References

-

Gezegen, H., Tutar, U., Hepokur, C., Tüzün, G., Atioğlu, Z., & Akkurt, M. (2021). Michael/Michael Addition Cascade of 2‐Benzylidene‐1‐indanones with Chalcones: Synthesis and Biological Evaluations of Novel Polycyclic Compounds. ChemistrySelect, 6(36), 9625-9631. Available from: [Link]

-

Prakasham, A., Reddy, A. S., Kumar, D., & Negi, A. S. (2017). Anticancer activity and toxicity profiles of 2-Benzylidene indanone lead molecule. ResearchGate. Available from: [Link]

-

Siddiqui, N., Ahsan, W., Alam, M. S., & Chen, Z. S. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemistry and Cell Biology, 97(4), 439-448. Available from: [Link]

- Negi, A. S., et al. (2017). WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof. Google Patents.

-

Yapar, G., & Çetin, A. (2022). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. DergiPark. Available from: [Link]

-

Xiao, S., Zhang, W., Chen, W., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–903. Available from: [Link]

-

Li, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. Available from: [Link]

-

Xiao, S., Zhang, W., Chen, W., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. Available from: [Link]

-

Liu, X., Sun, X., & Li, Y. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 149-157. Available from: [Link]

-

Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available from: [Link]

-

Patil, S. A., Patil, S. A., & Patil, R. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 649-672. Available from: [Link]

-

Cholewiak, A., & Wójtowicz-Rajchel, H. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 452-480. Available from: [Link]

-

Dastmalchi, S., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 32, 115960. Available from: [Link]

-

Islam, M. T., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9698. Available from: [Link]

-

Islam, M. T., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. Available from: [Link]

-

Yurttaş, L., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(45), 41530-41551. Available from: [Link]

-

Patil, S. A., Patil, S. A., & Patil, R. (2017). Recent developments in biological activities of indanones. ResearchGate. Available from: [Link]

-

Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Semantic Scholar. Available from: [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking [dergipark.org.tr]

- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]

- 12. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Alkyl-1-Indanones: From Synthesis to Structural Elucidation and Application

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-alkyl-1-indanones. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of synthesis, crystallization, X-ray diffraction analysis, and the interpretation of crystallographic data. The insights provided herein are grounded in established scientific principles and field-proven expertise, aiming to empower researchers in their pursuit of novel therapeutics and functional materials.

The Significance of 2-Alkyl-1-Indanones and the Imperative of Structural Analysis

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an alkyl substituent at the C2 position creates a chiral center, opening avenues for stereospecific interactions with biological targets. These derivatives have shown promise as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[1] Furthermore, they serve as crucial intermediates in the synthesis of complex molecules, including metallocene catalysts for olefin polymerization.

Given the profound impact of three-dimensional molecular architecture on biological activity and material properties, a thorough understanding of the crystal structure of 2-alkyl-1-indanones is paramount. Crystal structure analysis provides precise information on:

-

Molecular Conformation: The exact spatial arrangement of atoms and functional groups.

-

Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern crystal packing and can influence solubility and bioavailability.

-

Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct physicochemical properties.

This structural information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and the development of robust synthetic and formulation strategies.

Synthesis and Crystallization: The Foundation of High-Quality Structural Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategies for 2-Alkyl-1-Indanones

A variety of synthetic routes to 2-alkyl-1-indanones have been reported, with the choice of method often depending on the desired substitution pattern and scalability. A common and effective approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative.

Experimental Protocol: Synthesis of 2-Methyl-1-indanone

This protocol outlines a representative synthesis of 2-methyl-1-indanone, a fundamental member of this compound class.

-

Starting Material: 3-Phenylbutanoic acid.

-

Chlorination: React 3-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or benzene at room temperature.

-

Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to a Friedel-Crafts catalyst, most commonly aluminum chloride (AlCl₃), in an inert solvent. The reaction mixture is typically stirred at room temperature to facilitate the cyclization to 2-methyl-1-indanone.[2]

-

Workup and Purification: The reaction is quenched by pouring it onto ice-water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-methyl-1-indanone.[2]

Caption: A typical workflow for crystal structure determination from SC-XRD data.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. Common methods include direct methods and the Patterson method.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is rigorously checked for geometric and crystallographic consistency using tools like CheckCIF. This ensures the quality and reliability of the determined structure.

Interpreting the Crystal Structure: Insights into Molecular Behavior

The final crystal structure provides a wealth of information. Key aspects to analyze for 2-alkyl-1-indanones include:

-

Conformation of the Indanone Ring System: The five-membered ring of the indanone core is typically puckered. The nature and degree of this puckering can be influenced by the substituents.

-

Orientation of the 2-Alkyl Group: The alkyl group at the C2 position can adopt different orientations (e.g., pseudo-axial or pseudo-equatorial), which can impact steric interactions and crystal packing.

-

Intermolecular Interactions: A detailed analysis of hydrogen bonds, C-H···O interactions, and π-stacking involving the aromatic ring is crucial for understanding the supramolecular assembly. Tools like Hirshfeld surface analysis can be employed to visualize and quantify these interactions. [3]

Common Challenges and Best Practices

The crystallographic analysis of 2-alkyl-1-indanones may present challenges such as:

-

Twinning: The intergrowth of two or more crystal lattices with a specific orientation relationship. Specialized data processing and refinement strategies are required to handle twinned data.

-

Disorder: The presence of a molecule or a part of a molecule in more than one orientation within the crystal lattice. Modeling disorder is essential for an accurate structural refinement.

-

Polymorphism: The ability of a compound to crystallize in multiple forms. Each polymorph will have a unique PXRD pattern and may exhibit different physical properties. A thorough polymorph screen is often necessary in drug development.

Conclusion: The Power of a Picture

The crystal structure analysis of 2-alkyl-1-indanones is a powerful tool that provides fundamental insights into their molecular and supramolecular properties. This knowledge is indispensable for advancing their application in drug discovery and materials science. By combining robust synthetic and crystallization protocols with state-of-the-art X-ray diffraction techniques and rigorous data analysis, researchers can unlock the full potential of this important class of molecules.

References

-

Mroczek, T., & Wicha, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(16), 8683-8723. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Ahmedova, A., et al. (2009). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Central European Journal of Chemistry, 7(3), 429-438. [Link]

- Van der Heijden, H., et al. (2003). Process for preparing 1-indanones. U.S. Patent No. 6,548,710 B2. Washington, DC: U.S.

-

Ghosh, S., & Ghorai, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33799-33823. [Link]

-

Ghosh, S., & Ghorai, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33799-33823. [Link]

-

Vicario, J., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 24(6), 1141. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Indanone. PubChem Compound Database. Retrieved from [Link]

-

Sloop, J. C. (2020). Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. In Current Perspectives on Chemical Sciences Vol. 5. [Link]

-

Popik, V. V., et al. (2011). Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone. Chemical Science, 2(4), 683-689. [Link]

-

Staszek, D., et al. (2022). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 27(19), 6702. [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(15), 4983. [Link]

-

House, H. O., & McDaniel, R. S. (1977). 2-Alkyl-1-indanones. Journal of the American Chemical Society, 99(13), 4497-4503. [Link]

-

Akkurt, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513-518. [Link]

Sources